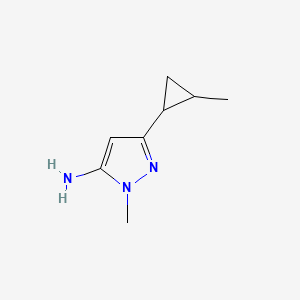
3-(2-Hydroxycyclopentyl)-thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Thiophen-3-yl)cyclopentan-1-ol is an organic compound that features a thiophene ring attached to a cyclopentanol moiety. This compound is of interest due to its unique structural properties, which combine the aromatic characteristics of thiophene with the cyclic alcohol functionality of cyclopentanol. The presence of both sulfur and hydroxyl groups in its structure makes it a versatile compound in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-3-yl)cyclopentan-1-ol typically involves the cyclization of thiophene derivatives with cyclopentanone under specific conditions. One common method includes the use of a Grignard reagent, where thiophene-3-magnesium bromide reacts with cyclopentanone, followed by hydrolysis to yield the desired product. The reaction is usually carried out in an anhydrous ether solvent at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of 2-(Thiophen-3-yl)cyclopentan-1-ol may involve more scalable processes such as catalytic hydrogenation or the use of continuous flow reactors. These methods allow for better control over reaction conditions and can produce larger quantities of the compound with consistent quality.
化学反応の分析
Types of Reactions
2-(Thiophen-3-yl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone, resulting in 2-(Thiophen-3-yl)cyclopentanone.
Reduction: The compound can be reduced to form the corresponding thiophene-cyclopentane derivative.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃) in sulfuric acid (H₂SO₄).
Major Products
Oxidation: 2-(Thiophen-3-yl)cyclopentanone.
Reduction: 2-(Thiophen-3-yl)cyclopentane.
Substitution: Various halogenated or nitrated derivatives of the thiophene ring.
科学的研究の応用
2-(Thiophen-3-yl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 2-(Thiophen-3-yl)cyclopentan-1-ol largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The presence of the thiophene ring allows for π-π interactions with aromatic amino acids in proteins, while the hydroxyl group can form hydrogen bonds, enhancing its binding affinity and specificity.
類似化合物との比較
2-(Thiophen-3-yl)cyclopentan-1-ol can be compared with other thiophene derivatives and cyclopentanol compounds:
Thiophene Derivatives: Compounds like 2-(Thiophen-2-yl)ethanol and 2-(Thiophen-3-yl)ethanol share similar structural features but differ in their reactivity and applications.
Cyclopentanol Compounds: Cyclopentanol and its derivatives, such as cyclopentanone, exhibit different chemical behaviors due to the absence of the thiophene ring.
The uniqueness of 2-(Thiophen-3-yl)cyclopentan-1-ol lies in its combined structural features, which provide a versatile platform for various chemical transformations and applications.
特性
分子式 |
C9H12OS |
|---|---|
分子量 |
168.26 g/mol |
IUPAC名 |
2-thiophen-3-ylcyclopentan-1-ol |
InChI |
InChI=1S/C9H12OS/c10-9-3-1-2-8(9)7-4-5-11-6-7/h4-6,8-10H,1-3H2 |
InChIキー |
GHAOPMXNDWAUFS-UHFFFAOYSA-N |
正規SMILES |
C1CC(C(C1)O)C2=CSC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


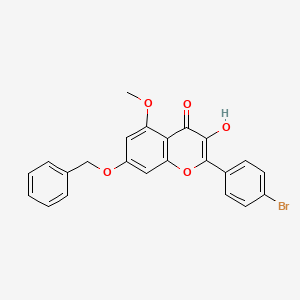
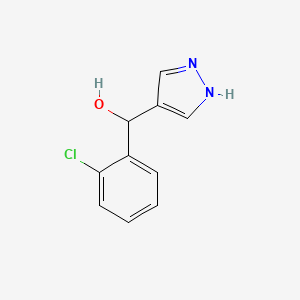
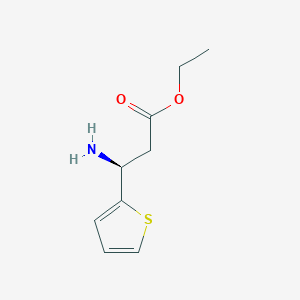
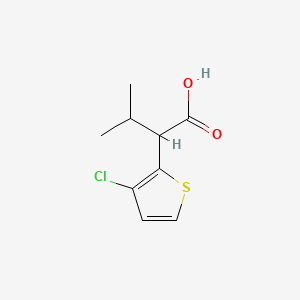
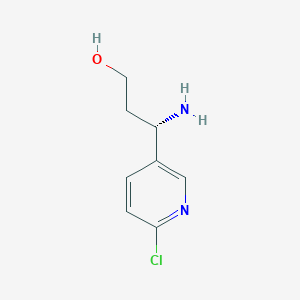
![7-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13313197.png)
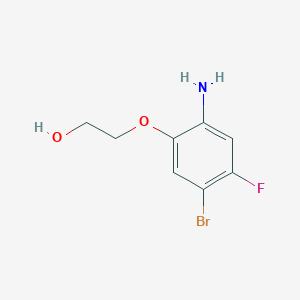

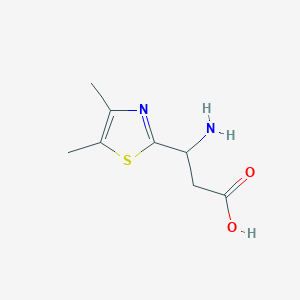

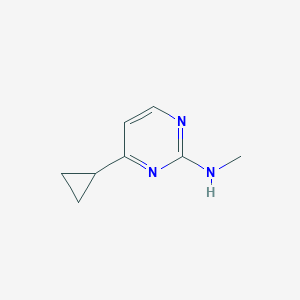
![2-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]propan-1-ol](/img/structure/B13313256.png)
![1H-Pyrido[3,4-b]indol-5-ol, 2,3,4,9-tetrahydro-](/img/structure/B13313262.png)
